5-cloro-3-fenil-1H-indol-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

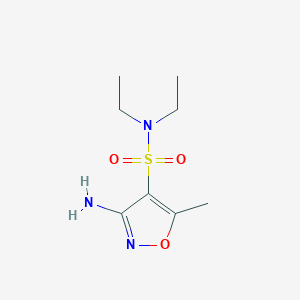

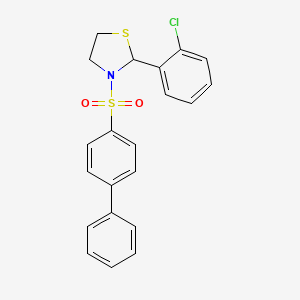

5-chloro-3-phenyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.72. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-3-phenyl-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-phenyl-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Por ejemplo, 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo exhibió actividad inhibitoria contra el virus de la influenza A .

- Además, compuestos como 1-(5-fluoro-3-fenil-1H-indol-2-carbonil)-4-metiltiosemicarbazida demostraron potentes efectos antivirales contra el virus Coxsackie B4 .

- Este compuesto mostró posibles efectos terapéuticos para la isquemia cerebral, particularmente en la protección contra el daño por hipoxia/reoxigenación de los astrocitos .

- Estas incluyen efectos antivirales, antiinflamatorios, anticancerígenos, antioxidantes, antimicrobianos y antituberculosos .

- Su capacidad para dirigirse a las células cancerosas los convierte en candidatos prometedores para una mayor exploración .

Actividad antiviral

Inhibición de la fosforilasa de glucógeno de tipo cerebral

Amplias actividades biológicas

Investigación del cáncer

Otras aplicaciones

En resumen, la 5-cloro-3-fenil-1H-indol-2-carboxamida tiene un inmenso potencial en múltiples campos, y la investigación en curso tiene como objetivo descubrir posibilidades terapéuticas adicionales. 🌟 .

Mecanismo De Acción

Target of Action

The primary target of 5-chloro-3-phenyl-1H-indole-2-carboxamide, also known as compound 1, is Brain-type Glycogen Phosphorylase (PYGB) . PYGB is recognized as a potential therapeutic target for ischemic-hypoxic diseases .

Mode of Action

Compound 1 interacts with PYGB, inhibiting its function . This inhibition can alleviate hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing lactate dehydrogenase (LDH) leakage rate, intracellular glucose content, and post-ischemic reactive oxygen species (ROS) level .

Biochemical Pathways

The inhibition of PYGB by compound 1 affects the regulation of glucose metabolism . It reduces the level of ATP in brain cells after ischemia, improves cellular energy metabolism, downregulates the degree of extracellular acidification, and improves metabolic acidosis . It also increases the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduces anaerobic glycolysis, and inhibits apoptosis and the expression of apoptosis-related proteins .

Pharmacokinetics

Compound 1 has high blood-brain barrier permeability, which is crucial for its bioavailability . This property allows the compound to exert its protective effect on the brain.

Result of Action

The result of compound 1’s action is the protection against cellular H/R injury in mouse astrocytes . It improves cell viability, reduces LDH leakage rate, intracellular glucose content, and post-ischemic ROS level . It also controls cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .

Action Environment

The action of compound 1 is influenced by the hypoxic-ischemic environment in which it operates . The compound’s efficacy in alleviating H/R injury of astrocytes and its stability are likely to be affected by the severity of the hypoxic-ischemic conditions.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Chloro-3-phenyl-1H-indole-2-carboxamide has been identified as a novel brain-type glycogen phosphorylase inhibitor . It is involved in glucose metabolism by inhibiting PYGB . This compound has better inhibitory activity against PYGB, with an IC50 of 90.27 nM .

Cellular Effects

5-Chloro-3-phenyl-1H-indole-2-carboxamide has been found to have a potential therapeutic effect on cerebral ischemia . It can alleviate the hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing LDH leakage rate, intracellular glucose content, and post-ischemic ROS level .

Molecular Mechanism

The molecular mechanism of 5-Chloro-3-phenyl-1H-indole-2-carboxamide involves the regulation of glucose metabolism. It controls cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury . This compound can reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis .

Temporal Effects in Laboratory Settings

It has been found to increase the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduce anaerobic glycolysis, and inhibit apoptosis and the expression of apoptosis-related proteins .

Dosage Effects in Animal Models

The dosage effects of 5-Chloro-3-phenyl-1H-indole-2-carboxamide in animal models are yet to be fully determined. Its potential therapeutic effects on cerebral ischemia suggest that it may have significant impacts at certain dosages .

Metabolic Pathways

5-Chloro-3-phenyl-1H-indole-2-carboxamide is involved in the metabolic pathway of glucose metabolism by inhibiting PYGB . This suggests that it may interact with enzymes or cofactors involved in this pathway.

Transport and Distribution

The transport and distribution of 5-Chloro-3-phenyl-1H-indole-2-carboxamide within cells and tissues are yet to be fully determined. It has been found to have high blood–brain barrier permeability , suggesting that it may be transported and distributed effectively within the brain.

Subcellular Localization

The subcellular localization of 5-Chloro-3-phenyl-1H-indole-2-carboxamide is yet to be fully determined. Its involvement in glucose metabolism and its effects on cellular energy metabolism suggest that it may be localized to areas of the cell involved in these processes .

Propiedades

IUPAC Name |

5-chloro-3-phenyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-10-6-7-12-11(8-10)13(14(18-12)15(17)19)9-4-2-1-3-5-9/h1-8,18H,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGAHGHLFFGPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2481790.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)

![Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2481800.png)

![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide](/img/structure/B2481802.png)

![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)

![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)

![3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2481810.png)